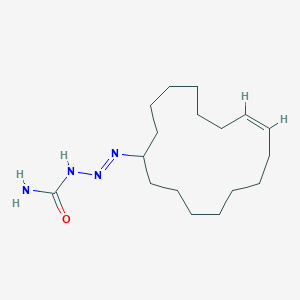
3-(8-Cyclohexadecen-1-yl)-2-triazene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(8-Cyclohexadecen-1-yl)-2-triazene-1-carboxamide, also known as CT-3, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of triazenes, which are known for their ability to modulate the immune system and exhibit anti-tumor properties. CT-3 has been shown to have immunomodulatory, anti-inflammatory, and analgesic effects, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of 3-(8-Cyclohexadecen-1-yl)-2-triazene-1-carboxamide is not fully understood, but it is believed to involve the modulation of the immune system. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. This compound also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of inflammation and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, while increasing the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-(8-Cyclohexadecen-1-yl)-2-triazene-1-carboxamide has several advantages for lab experiments, including its stability and ease of synthesis. However, there are also some limitations to its use. This compound is relatively insoluble in water, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-(8-Cyclohexadecen-1-yl)-2-triazene-1-carboxamide. One potential area of research is the development of more effective formulations of the compound that can improve its solubility and bioavailability. Another area of research is the identification of the specific molecular targets of this compound, which could help to elucidate its mechanism of action. Finally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials, particularly in the treatment of autoimmune and inflammatory diseases.
Synthesemethoden
3-(8-Cyclohexadecen-1-yl)-2-triazene-1-carboxamide can be synthesized using a variety of methods, including the reaction of 8-cyclohexadecen-1-ol with hydrazine hydrate to form the corresponding hydrazide. This intermediate can then be reacted with triethylorthoformate and ethyl chloroformate to yield the triazene carboxylic acid. The acid can be converted to the amide form using various reagents, such as thionyl chloride or phosphorus pentachloride.
Wissenschaftliche Forschungsanwendungen
3-(8-Cyclohexadecen-1-yl)-2-triazene-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. Studies have shown that this compound can modulate the immune system by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. This makes it a promising candidate for the treatment of various autoimmune and inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
Molekularformel |
C17H32N4O |
|---|---|
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
[[(8Z)-cyclohexadec-8-en-1-yl]diazenyl]urea |
InChI |
InChI=1S/C17H32N4O/c18-17(22)20-21-19-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h1-2,16H,3-15H2,(H3,18,19,20,22)/b2-1- |
InChI-Schlüssel |
XSRDJXVEKQUBST-UPHRSURJSA-N |
Isomerische SMILES |
C1CCC/C=C\CCCCCCC(CCC1)N=NNC(=O)N |
SMILES |
C1CCCC=CCCCCCCC(CCC1)N=NNC(=O)N |
Kanonische SMILES |
C1CCCC=CCCCCCCC(CCC1)N=NNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


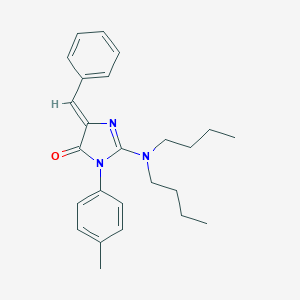
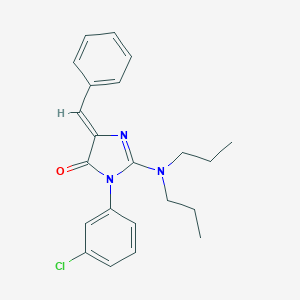
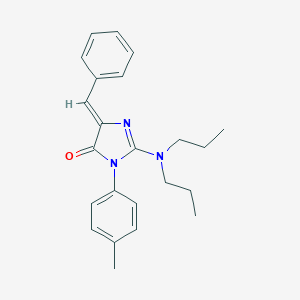

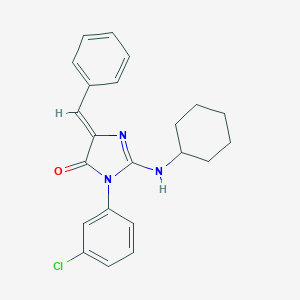

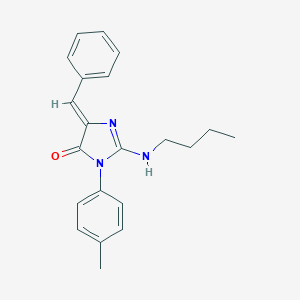

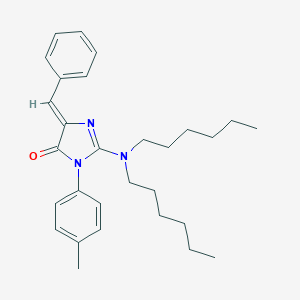

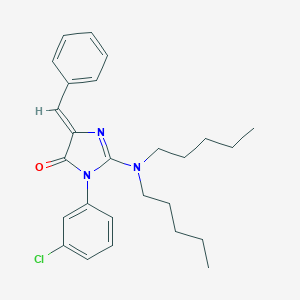


![5-benzylidene-3-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295941.png)
